molecular formula C9H7BrF2O2 B8144793 Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Cat. No.: B8144793
M. Wt: 265.05 g/mol
InChI Key: LBSKMNHGXPETNN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromo-2,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2,5-difluorophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-(4-chloro-2,5-difluorophenyl)acetate
  • Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

Uniqueness

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-(4-bromo-2,5-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKMNHGXPETNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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